molecular formula C19H24O2 B8605872 4,4'-(5-Methylhexane-2,2-diyl)diphenol CAS No. 90859-45-3

4,4'-(5-Methylhexane-2,2-diyl)diphenol

Cat. No. B8605872
M. Wt: 284.4 g/mol
InChI Key: AILHFXWIRQYDCJ-UHFFFAOYSA-N
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Patent
US04551739

Procedure details

In a procedure substantially like that of Example 1, a mixture of 60 grams of phenol and 8 grams of 2-butanone was reacted in the presence of 1 ml. of mercaptoacetic acid (a catalyst used in place of the octanethiol of Example 1) and 40 ml. of concentrated hydrochloric acid. The Parr bomb and gaseous nitrogen were not used in this procedure. The reaction temperature was about 55° C. The crude reaction product was recrystallized from benzene to yield 5.2 grams of the title compound, which was dried overnight at about 95° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.SCC(O)=O.[OH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH2:22][CH2:23]C(C)C)[CH3:21])=[CH:16][CH:15]=1.Cl>CC(=O)CC>[OH:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]([C:27]2[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=2)([CH2:22][CH3:23])[CH3:21])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
8 g
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(CCC(C)C)C1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted in the presence of 1 ml
CUSTOM
Type
CUSTOM
Details
was about 55° C
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(CC)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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